molecular formula C₂₄H₃₆O₄ B1146865 Drospirenone 3,5,5'-Triol CAS No. 1079392-41-8

Drospirenone 3,5,5'-Triol

货号: B1146865
CAS 编号: 1079392-41-8
分子量: 388.54
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Drospirenone 3,5,5’-Triol is a synthetic steroid with a complex molecular structure. It is a derivative of drospirenone, which is widely known for its use in oral contraceptives. The compound has a molecular formula of C24H36O4 and a molecular weight of 388.5 g/mol . It is characterized by its unique spiro structure, which contributes to its distinct chemical properties.

科学研究应用

Contraceptive Efficacy

Drospirenone in Oral Contraceptives:
Drospirenone has been extensively studied as an active ingredient in progestin-only and combination oral contraceptives. A multicenter study involving 713 participants demonstrated that a drospirenone-only pill (4 mg daily) achieved a Pearl Index of 0.51, indicating effective contraception with a favorable safety profile . The study also noted a significant reduction in unscheduled bleeding over time, enhancing patient acceptability.

Comparison with Other Progestins:
In a randomized controlled trial comparing drospirenone with desogestrel-based progestin-only pills, drospirenone showed superior ovulation inhibition rates (96.3%) compared to its counterpart . This highlights its effectiveness in preventing ovulation while maintaining a good safety profile.

Management of Premenstrual Dysphoric Disorder (PMDD)

Efficacy in Reducing PMDD Symptoms:
Drospirenone has been shown to significantly alleviate symptoms associated with PMDD. A clinical trial involving 450 women demonstrated that a formulation containing drospirenone (3 mg) and ethinyl estradiol (20 µg) resulted in a notable decrease in mood and physical symptoms of PMDD compared to placebo . The adjusted mean difference in symptom scores indicated that patients receiving drospirenone experienced greater relief, with a number-needed-to-treat of 8 for achieving a 50% reduction in symptoms.

Safety Profile

Adverse Events Monitoring:
In the studies conducted on drospirenone-only contraceptives, adverse events such as deep vein thrombosis and pulmonary embolism were not reported . The overall safety profile remains robust, with only one case of hyperkalemia noted during extensive trials involving over 1,500 women.

Additional Therapeutic Uses

Acne Treatment:
Drospirenone is also utilized in combination with estrogens for the treatment of moderate acne vulgaris. Its anti-androgenic properties help reduce sebum production and improve skin conditions associated with hormonal fluctuations .

Menopausal Symptoms:
In postmenopausal women, drospirenone combined with estrogen is indicated for managing menopausal symptoms such as vasomotor symptoms and vulvovaginal atrophy. This combination can also aid in preventing osteoporosis in women who are not candidates for other therapies .

Data Summary Table

ApplicationDosage FormulationEfficacy ResultsSafety Profile
ContraceptionDrospirenone-only pill (4 mg daily)Pearl Index: 0.51No reports of serious thromboembolic events
PMDD ManagementDrospirenone (3 mg) + Ethinyl Estradiol (20 µg)Significant symptom reductionWell tolerated with minimal adverse effects
Acne TreatmentCombination with EstrogensEffective in reducing acneGenerally safe; monitor for hyperkalemia
Menopausal Symptom ReliefCombined with EstrogensAlleviates vasomotor symptomsSafe for long-term use

生化分析

Biochemical Properties

Drospirenone 3,5,5’-Triol plays a significant role in biochemical reactions, particularly in the modulation of hormonal pathways. It interacts with several enzymes and proteins, including the progesterone receptor, androgen receptor, and mineralocorticoid receptor. These interactions are crucial for its progestogenic, anti-androgenic, and anti-mineralocorticoid activities. For instance, drospirenone 3,5,5’-Triol binds to the progesterone receptor, mimicking the effects of natural progesterone, which is essential for maintaining pregnancy and regulating the menstrual cycle . Additionally, its interaction with the androgen receptor inhibits androgenic activities, making it useful in conditions like acne and hirsutism .

Cellular Effects

Drospirenone 3,5,5’-Triol exerts various effects on different cell types and cellular processes. In endometrial cells, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to decrease the levels of plasminogen activator inhibitor-1 and tissue plasminogen activator in human endometrial endothelial cells, which are crucial for maintaining vascular integrity and hemostasis . Furthermore, drospirenone 3,5,5’-Triol affects the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival .

Molecular Mechanism

The molecular mechanism of drospirenone 3,5,5’-Triol involves its binding interactions with various biomolecules. It acts as an agonist at the progesterone receptor, leading to the activation of downstream signaling pathways that regulate gene expression and cellular functions . Additionally, it inhibits the androgen receptor, preventing the transcription of androgen-responsive genes . Drospirenone 3,5,5’-Triol also exhibits anti-mineralocorticoid activity by antagonizing the mineralocorticoid receptor, which helps in reducing water retention and maintaining electrolyte balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of drospirenone 3,5,5’-Triol have been observed to change over time. The compound is relatively stable, with minimal degradation under standard storage conditions . Long-term studies have shown that drospirenone 3,5,5’-Triol maintains its biological activity over extended periods, making it suitable for prolonged experimental use . Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of drospirenone 3,5,5’-Triol vary with different dosages in animal models. At low doses, it effectively inhibits ovulation and supports pregnancy maintenance in rats . At higher doses, it may exhibit toxic effects, such as liver enzyme elevation and changes in lipid metabolism . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.

Metabolic Pathways

Drospirenone 3,5,5’-Triol is metabolized primarily in the liver, involving enzymes such as cytochrome P450 3A4. The major metabolites include the acid form of drospirenone and 4,5-dihydro-drospirenone-3-sulfate . These metabolites are excreted via the urine and feces, with minimal pharmacological activity . The metabolic pathways of drospirenone 3,5,5’-Triol are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, drospirenone 3,5,5’-Triol is transported and distributed through various mechanisms. It binds to plasma proteins, primarily albumin, which facilitates its transport in the bloodstream . The compound is also taken up by cells via specific transporters, ensuring its intracellular localization and accumulation . These transport and distribution mechanisms are essential for its therapeutic efficacy and safety.

Subcellular Localization

Drospirenone 3,5,5’-Triol is localized in specific subcellular compartments, including the nucleus and cytoplasm. Its nuclear localization is mediated by targeting signals that direct it to the progesterone receptor, where it exerts its genomic effects . Additionally, post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity . Understanding the subcellular localization of drospirenone 3,5,5’-Triol is vital for elucidating its precise mechanism of action.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Drospirenone 3,5,5’-Triol typically involves multiple steps, starting from 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The process includes oxidation and other chemical transformations to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of Drospirenone 3,5,5’-Triol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

化学反应分析

Types of Reactions: Drospirenone 3,5,5’-Triol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .

相似化合物的比较

Uniqueness: Drospirenone 3,5,5’-Triol is unique due to its specific spiro structure and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties. Its ability to act as a progestin with antiandrogenic and antimineralocorticoid effects sets it apart from other similar compounds .

生物活性

Drospirenone 3,5,5'-Triol is a synthetic progestin that exhibits significant biological activity, particularly in the modulation of hormonal pathways. This article explores its biochemical properties, molecular mechanisms, metabolic pathways, and clinical implications based on diverse research findings.

This compound interacts with several key receptors and enzymes:

  • Progesterone Receptor : It acts as an agonist at the progesterone receptor, mimicking natural progesterone's effects essential for pregnancy maintenance and menstrual cycle regulation.
  • Androgen Receptor : The compound exhibits anti-androgenic properties, which can be beneficial in treating conditions like polycystic ovary syndrome (PCOS) and acne .
  • Mineralocorticoid Receptor : It also has anti-mineralocorticoid activity, which helps in managing fluid retention and hypertension .

Cellular Effects

The compound influences various cellular processes:

  • Endometrial Cells : In human endometrial endothelial cells, this compound reduces levels of plasminogen activator inhibitor-1 and tissue plasminogen activator, promoting vascular integrity and hemostasis.
  • Gene Expression : The binding to the progesterone receptor activates downstream signaling pathways that regulate gene expression critical for reproductive health.

Molecular Mechanism

The molecular mechanism involves:

  • Binding Interactions : this compound binds to specific biomolecules, leading to the activation of signaling pathways that influence cellular functions.
  • Stability and Degradation : Studies indicate that the compound is stable under standard storage conditions with minimal degradation over time.

Metabolic Pathways

This compound is primarily metabolized in the liver:

  • Cytochrome P450 Enzymes : The metabolism involves enzymes such as cytochrome P450 3A4. Major metabolites include the acid form of drospirenone and 4,5-dihydro-drospirenone-3-sulfate .
  • Transport Mechanisms : It binds to plasma proteins like albumin for transport in the bloodstream and is localized in subcellular compartments such as the nucleus and cytoplasm.

Dosage Effects in Animal Models

Research shows that dosage significantly affects biological activity:

  • Low Doses : At lower doses, drospirenone effectively inhibits ovulation and supports pregnancy maintenance in animal models like rats.
  • Efficacy in Clinical Trials : Clinical studies have demonstrated its contraceptive efficacy with a Pearl Index of 0.51 (95% CI) over multiple treatment cycles .

Contraceptive Efficacy

A multicenter phase III study involving 1571 women evaluated the efficacy of a drospirenone-only pill regimen (4 mg daily for 24 days followed by a placebo). Key findings include:

  • Pearl Index : The overall Pearl Index was calculated at 0.7258 across multiple cycles with no significant adverse effects reported .
  • Bleeding Patterns : Participants reported a decrease in unscheduled bleeding from 49.1% in Cycle 1 to 22.8% by Cycle 13 .

Safety Profile

The safety profile of drospirenone has been extensively studied:

  • Thromboembolic Events : A study comparing drospirenone-containing contraceptives with levonorgestrel found no significant difference in arterial thromboembolism rates, indicating a favorable safety profile for drospirenone .
  • Hormonal Changes : Clinical trials showed significant hormonal changes (e.g., decreased free testosterone) without adverse effects on vital parameters like blood pressure or heart rate .

属性

IUPAC Name

(1R,2R,4R,5R,7S,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-15,5'-oxolane]-2',5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O4/c1-21-6-3-12(25)11-23(21,27)16-9-13(16)19-15(21)4-7-22(2)20(19)14-10-17(14)24(22)8-5-18(26)28-24/h12-20,25-27H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18?,19+,20+,21+,22-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVUYESNBMHRRM-RXQUABEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C57CCC(O7)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@H]2CC[C@]5([C@@H]4[C@@H]6C[C@@H]6[C@@]57CCC(O7)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。